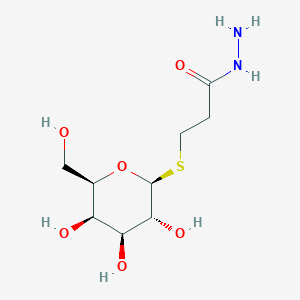

(2-Carbazoylethyl)-1-thio-beta-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

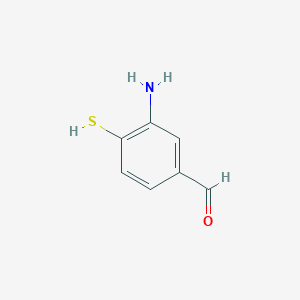

(2-Carbazoylethyl)-1-thio-beta-galactopyranoside (CETG) is a synthetic compound that is used in various biochemical and physiological experiments. It is a derivative of beta-galactopyranoside, which is a common substrate for the detection of beta-galactosidase activity. CETG is used as a probe to study the activity and mechanism of action of beta-galactosidase in different biological systems.

Wirkmechanismus

(2-Carbazoylethyl)-1-thio-beta-galactopyranoside is a chromogenic substrate that is hydrolyzed by beta-galactosidase to yield a yellow product, 2-carbazolethanol. The reaction can be monitored spectrophotometrically at 420 nm. The rate of the reaction depends on the concentration of beta-galactosidase and the pH of the reaction mixture. This compound is specific for beta-galactosidase and does not react with other glycosidases.

Biochemical and Physiological Effects:

This compound is a non-toxic compound that does not have any significant physiological effects on cells or tissues. It is used as a tool to study the activity and regulation of beta-galactosidase in different biological systems. This compound is also used to screen for beta-galactosidase inhibitors and inducers.

Vorteile Und Einschränkungen Für Laborexperimente

(2-Carbazoylethyl)-1-thio-beta-galactopyranoside is a widely used substrate for the detection of beta-galactosidase activity in different biological samples. It is easy to use and does not require any special equipment or expertise. The reaction is rapid and can be monitored spectrophotometrically in real-time. However, this compound has some limitations in lab experiments. It is not suitable for the detection of beta-galactosidase activity in live cells or tissues. It also requires the use of a spectrophotometer, which may not be available in some labs.

Zukünftige Richtungen

There are several future directions for the use of (2-Carbazoylethyl)-1-thio-beta-galactopyranoside in scientific research. One direction is the development of new this compound derivatives that have improved sensitivity and specificity for beta-galactosidase. Another direction is the use of this compound in combination with other probes to study the activity and regulation of beta-galactosidase in live cells and tissues. This compound can also be used to study the role of beta-galactosidase in disease states such as cancer and neurodegenerative disorders. In conclusion, this compound is a valuable tool for the study of beta-galactosidase activity and has many potential applications in scientific research.

Synthesemethoden

(2-Carbazoylethyl)-1-thio-beta-galactopyranoside can be synthesized by reacting 2-chloroethyl carbazate with 1-thio-beta-galactopyranoside in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 131-133°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

(2-Carbazoylethyl)-1-thio-beta-galactopyranoside is used as a probe to study the activity and mechanism of action of beta-galactosidase in different biological systems. Beta-galactosidase is an enzyme that catalyzes the hydrolysis of beta-galactosides to monosaccharides. It is widely distributed in nature and plays an important role in the metabolism of lactose in mammals and bacteria. This compound is used as a substrate for the detection of beta-galactosidase activity in different biological samples such as cell lysates, tissues, and body fluids. It is also used to study the localization and regulation of beta-galactosidase in different cells and tissues.

Eigenschaften

CAS-Nummer |

116383-20-1 |

|---|---|

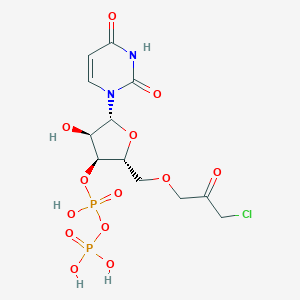

Molekularformel |

C9H18N2O6S |

Molekulargewicht |

282.32 g/mol |

IUPAC-Name |

3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanehydrazide |

InChI |

InChI=1S/C9H18N2O6S/c10-11-5(13)1-2-18-9-8(16)7(15)6(14)4(3-12)17-9/h4,6-9,12,14-16H,1-3,10H2,(H,11,13)/t4-,6+,7+,8-,9+/m1/s1 |

InChI-Schlüssel |

HRDLGJWFAVWXLH-MRCFXUCSSA-N |

Isomerische SMILES |

C(CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(=O)NN |

SMILES |

C(CSC1C(C(C(C(O1)CO)O)O)O)C(=O)NN |

Kanonische SMILES |

C(CSC1C(C(C(C(O1)CO)O)O)O)C(=O)NN |

Andere CAS-Nummern |

116383-20-1 |

Synonyme |

(2-carbazoylethyl)-1-thio-beta-galactopyranoside 2-CTGP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

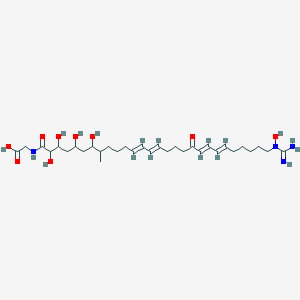

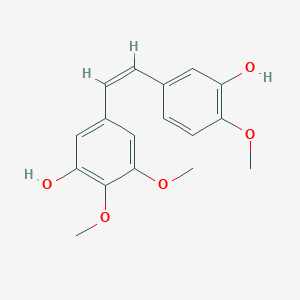

![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)